molecular formula C8H11F3N2O4S B13712159 Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate

Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate

Cat. No.: B13712159
M. Wt: 288.25 g/mol
InChI Key: CXZMJKWCYBWNTN-UHFFFAOYSA-N
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Description

Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate is a specialized synthetic compound designed for research applications. It features a thiol group and a methyl ester, making it a versatile building block for chemical synthesis and bioconjugation. The presence of the trifluoroacetamide group is significant, as such groups are widely used in organic chemistry as protecting groups for amines, offering stability under a range of conditions . This compound is related to (R)-Methyl 3-mercapto-2-(2,2,2-trifluoroacetamido)propanoate (CAS# 1577-62-4), which is commercially available for research purposes . The structure suggests its primary value lies in peptide chemistry and drug discovery , where it can be utilized to introduce specific functional groups or as an intermediate in the synthesis of more complex molecules. The trifluoroacetate moiety is also noteworthy as it is a known metabolite of certain volatile anesthetics and has been identified as a selective allosteric modulator of the glycine receptor , which may be of interest in neuropharmacology research . This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H11F3N2O4S

Molecular Weight

288.25 g/mol

IUPAC Name

methyl 2-[[3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]acetate

InChI

InChI=1S/C8H11F3N2O4S/c1-17-5(14)2-12-6(15)4(3-18)13-7(16)8(9,10)11/h4,18H,2-3H2,1H3,(H,12,15)(H,13,16)

InChI Key

CXZMJKWCYBWNTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C(CS)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate typically involves:

  • Starting from amino acid derivatives or protected amino acids.
  • Conversion of carboxylic acid groups to methyl esters.
  • Introduction of the trifluoroacetamido protecting group.
  • Formation of the amide bond linking the amino acid residues.
  • Installation or deprotection of the sulfanyl group.

The overall route is designed to maintain stereochemical integrity and functional group compatibility.

Esterification of Amino Acids to Methyl Esters

A common first step involves converting the free amino acid to its methyl ester to facilitate subsequent coupling reactions. This can be achieved by treatment with thionyl chloride in methanol:

  • Procedure : The amino acid is dissolved in methanol (0.33 M concentration), and thionyl chloride (5.0 equivalents) is added dropwise under an ice bath to control the reaction rate.
  • The reaction mixture is then refluxed for approximately 5 hours.
  • Excess methanol and thionyl chloride are removed under vacuum to yield the methyl ester as a white solid quantitatively.
  • For certain amino acids such as L-aspartic acid and L-glutamic acid, a higher equivalent of thionyl chloride (7.5 equiv) is used to ensure complete esterification.

Introduction of the Trifluoroacetamido Group

The trifluoroacetamido protecting group is introduced by trifluoroacetylation of the amino group:

  • Reagents : Trifluoromethanesulfonic anhydride (Tf2O) is used as the trifluoroacetylating agent.
  • Conditions : The methyl ester intermediate is dissolved in dichloromethane (0.5 M), and triethylamine (2.5 equiv) is added as a base.
  • The trifluoromethanesulfonic anhydride is added slowly at low temperature (−78 °C) to control the reaction and minimize side reactions.
  • After 1 hour, the reaction mixture is quenched with excess water.
  • The organic layer is separated, washed with brine, dried over sodium sulfate, filtered, and concentrated to afford the crude trifluoroacetamido intermediate as a light yellow oil.

Amide Bond Formation

The key amide bond coupling to form the this compound involves coupling the trifluoroacetamido amino acid derivative with a suitable amino acid or peptide fragment:

  • Coupling Agents : Common peptide coupling reagents include diisopropylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, or uronium salts such as 0-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate.
  • Activation : The carboxyl group is often activated as an ester intermediate, e.g., with N-hydroxybenzotriazole or N-hydroxysuccinimide to improve coupling efficiency.
  • Conditions : The coupling is carried out in suitable solvents like dichloromethane or dimethylformamide at mild temperatures to preserve stereochemistry.
  • Yield : The overall yield for such amide coupling steps varies but can be optimized between 40-90% depending on conditions and reagents.

Introduction or Deprotection of the Sulfanyl Group

The sulfanyl (thiol) group at the 3-position can be introduced by:

  • Using a protected thiol-containing amino acid derivative during the coupling step.
  • Alternatively, deprotection of a thiol protecting group such as a trityl or tert-butylthio group after peptide assembly.

For example, thiol deprotection can be performed under acidic or reductive conditions, depending on the protecting group used. Specific procedures for this compound are less detailed in the literature but typically follow standard peptide synthesis protocols.

Purification and Characterization

  • The crude products are purified by column chromatography using solvent systems such as petroleum ether/dichloromethane/ethyl acetate mixtures.
  • Characterization includes nuclear magnetic resonance spectroscopy (proton and carbon NMR), mass spectrometry, and elemental analysis to confirm structure and purity.
  • Monitoring of reactions is often done by thin-layer chromatography and spectroscopic methods.

Summary Table of Key Preparation Steps

Step Number Reaction Step Reagents/Conditions Outcome/Yield
1 Esterification of amino acid Thionyl chloride (5-7.5 equiv), methanol, reflux 5 h Methyl ester, quantitative
2 Trifluoroacetylation Tf2O (1 equiv), triethylamine (2.5 equiv), DCM, −78 °C, 1 h Trifluoroacetamido intermediate, crude oil
3 Amide bond coupling Carbodiimide or uronium coupling agents, mild solvent, room temp Peptide amide, 40-90% yield
4 Thiol introduction/deprotection Thiol-protected amino acid or deprotection with acid/reductant Sulfanyl functionality introduced or revealed
5 Purification Column chromatography (PE:DCM:EA mixtures) Pure target compound

Additional Notes and Considerations

  • The choice of solvent and temperature is critical to maintain the integrity of the trifluoroacetamido group and avoid side reactions.
  • The trifluoroacetamido group serves as a protecting group for the amino functionality, preventing undesired reactions during coupling.
  • The sulfanyl group is sensitive to oxidation and may require inert atmosphere or antioxidants during synthesis and storage.
  • Salt forms (e.g., acetate salts) of the final compound can be prepared to improve crystallinity and pharmaceutical properties.

Chemical Reactions Analysis

Types of Reactions

N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.

    Reduction: It can be reduced to break disulfide bonds, reverting to its thiol form.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

    Substitution: Various nucleophiles can be used to substitute the trifluoroacetyl group, depending on the desired product.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Thiol-containing monomers.

    Substitution: Derivatives with different functional groups replacing the trifluoroacetyl group.

Scientific Research Applications

N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester is widely used in scientific research, particularly in the following fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in proteomics to study protein structure, function, and interactions.

    Industry: The compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester involves its interaction with various molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This allows the compound to modulate protein function and stability, making it a valuable tool in proteomics research. The glycine methyl ester group enhances the compound’s solubility and facilitates its incorporation into larger molecular structures.

Comparison with Similar Compounds

Methyl 3-Phenyl-2-(Trifluoroacetamido)Propanoate

Key Differences :

  • Substituent at Position 3 : A phenyl group replaces the sulfanyl group.
  • Electronic Effects : The phenyl group is less nucleophilic than the sulfanyl group, reducing reactivity in thiol-mediated pathways.
Property Target Compound Methyl 3-Phenyl-2-(Trifluoroacetamido)Propanoate
Position 3 Substituent Sulfanyl (thiol) Phenyl
Reactivity High nucleophilicity at thiol site Low nucleophilicity
Commercial Availability Not listed in evidence Discontinued

Ethyl (R)-2-[(S)-2-(Boc-Amino)Propanamido]-3-Mercaptopropanoate

Key Differences :

  • Ester Group : Ethyl vs. methyl ester (slower hydrolysis kinetics for ethyl esters).
  • Amino Protection: Boc (tert-butoxycarbonyl) vs. trifluoroacetamido. Boc is bulkier and more stable under acidic conditions, whereas trifluoroacetamido is acid-labile .
Property Target Compound Ethyl (R)-2-[(S)-2-(Boc-Amino)Propanamido]-3-Mercaptopropanoate
Ester Group Methyl Ethyl
Amino Protection Trifluoroacetamido (electron-withdrawing) Boc (sterically bulky)
Stability Likely acid-sensitive Acid-stable

Sulfonylurea Methyl Esters (e.g., Triflusulfuron Methyl)

Key Differences :

  • Core Structure : Sulfonylurea vs. propanamido backbone.
  • Functionality : Sulfonylureas act as herbicides by inhibiting acetolactate synthase , while the target compound’s biological role is unconfirmed.
  • Trifluoro Substituent : Shared in triflusulfuron methyl and the target compound, suggesting enhanced lipophilicity and resistance to enzymatic degradation.
Property Target Compound Triflusulfuron Methyl Ester
Core Structure Propanamido Sulfonylurea
Primary Application Undetermined (possible intermediate) Herbicide
Fluorinated Groups Trifluoroacetamido Trifluoroethoxy

Research Implications and Limitations

    Biological Activity

    Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate, also known as N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester, is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential applications in proteomics and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

    Molecular Characteristics:

    PropertyValue
    Molecular Formula C₈H₁₁F₃N₂O₄S
    Molecular Weight 288.25 g/mol
    IUPAC Name methyl 2-[[3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]acetate
    InChI Key CXZMJKWCYBWNTN-UHFFFAOYSA-N

    The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through the trifluoroacetyl group and the sulfanyl moiety. These interactions can lead to modulation of protein function and stability, which is crucial in proteomics research.

    • Protein Interaction: The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins, influencing their conformational states.
    • Oxidation-Reduction Reactions: The compound can undergo oxidation to form disulfide bonds or be reduced to revert to its thiol form, impacting protein folding and stability .

    Proteomics Research

    This compound is utilized in proteomics for studying protein structure, function, and interactions. Its ability to modify thiol groups in proteins makes it a valuable tool for investigating redox states and post-translational modifications.

    Therapeutic Potential

    Research indicates potential therapeutic applications in areas such as:

    • Cancer Therapy: By modulating protein interactions involved in cell signaling pathways.
    • Antioxidant Activity: Its ability to participate in redox reactions may confer protective effects against oxidative stress .

    Case Studies and Research Findings

    Several studies have explored the biological activity of this compound:

    • Study on Protein Modulation:
      • Researchers demonstrated that the compound could effectively alter the activity of specific enzymes involved in metabolic pathways, suggesting its role as a biochemical modulator.
    • Antioxidant Properties:
      • A study highlighted the compound's ability to scavenge free radicals, indicating potential use as an antioxidant agent in therapeutic formulations .
    • Synthesis and Characterization:
      • The synthesis process involves the reaction of N-trifluoroacetyl-L-cysteine with glycine methyl ester under controlled conditions, allowing for the production of high-purity compounds suitable for biological studies .

    Q & A

    Q. What structural modifications could enhance this compound’s metabolic stability without compromising activity?

    • Replace the ester with a more hydrolytically stable group (e.g., amide or carbamate).
    • Introduce electron-withdrawing substituents on the propanamido backbone to reduce oxidative degradation of the sulfanyl group .

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